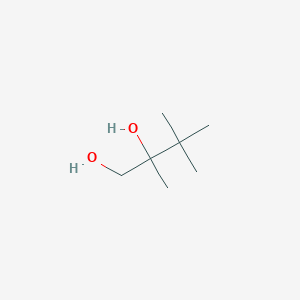
2,3,3-Trimethylbutane-1,2-diol
Übersicht
Beschreibung
2,3,3-Trimethylbutane-1,2-diol is a useful research compound. Its molecular formula is C7H16O2 and its molecular weight is 132.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Industrial Applications
2,3,3-Trimethylbutane-1,2-diol finds utility in several industrial applications:
Polymer Production
The compound is used as a building block in the synthesis of various polymers and resins. Its diol functionality allows for the formation of polyesters and polyurethanes, which are essential in the production of flexible and durable materials.
Plasticizers
It serves as a plasticizer in the formulation of plastics. Plasticizers enhance the flexibility and workability of plastic materials, making them suitable for a wide range of applications from packaging to construction materials.
Cosmetic Formulations
Due to its moisturizing properties, this compound is incorporated into cosmetic products as a humectant. It helps retain moisture in formulations such as lotions and creams.
Pharmaceuticals
The compound is explored for its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its unique structure may contribute to the development of novel therapeutic agents.
Case Studies and Research Findings
Recent studies have highlighted the versatility of this compound:
Case Study 1: Polymer Development
A research project demonstrated that incorporating varying amounts of this compound into polyester formulations significantly improved mechanical properties such as tensile strength and elongation at break. This enhancement was attributed to the increased flexibility imparted by the diol's structure.
Case Study 2: Cosmetic Applications
In a comparative study on humectants used in skin care products, formulations containing this compound exhibited superior moisture retention compared to traditional glycerin-based products. This finding suggests its potential as a more effective moisturizing agent.
Eigenschaften
Molekularformel |
C7H16O2 |
|---|---|
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
2,3,3-trimethylbutane-1,2-diol |
InChI |
InChI=1S/C7H16O2/c1-6(2,3)7(4,9)5-8/h8-9H,5H2,1-4H3 |
InChI-Schlüssel |
JOEVSHWHIUYQJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C)(CO)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














